2-(2-Hydroxyethyloxy)acetohydrazide
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Overview
Description
2-(2-Hydroxyethyloxy)acetohydrazide is an organic compound with the molecular formula C4H10N2O3 It is a derivative of acetohydrazide, where the acetyl group is substituted with a 2-(2-hydroxyethyloxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyloxy)acetohydrazide typically involves the reaction of ethylene glycol with acetic anhydride to form 2-(2-hydroxyethyloxy)acetaldehyde, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:
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Step 1: Formation of 2-(2-Hydroxyethyloxy)acetaldehyde
Reactants: Ethylene glycol, acetic anhydride
Conditions: Reflux in the presence of a catalyst such as sulfuric acid
Product: 2-(2-Hydroxyethyloxy)acetaldehyde
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Step 2: Formation of this compound
Reactants: 2-(2-Hydroxyethyloxy)acetaldehyde, hydrazine hydrate
Conditions: Room temperature, aqueous medium
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyethyloxy)acetone.
Reduction: Formation of 2-(2-hydroxyethyloxy)ethanol.
Substitution: Formation of various substituted hydrazides depending on the substituent used.
Scientific Research Applications
2-(2-Hydroxyethyloxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and as a reagent in enzymatic studies.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyloxy)acetohydrazide in biological systems involves its interaction with specific molecular targets. It can act as a nucleophile, forming covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetohydrazide: The parent compound, lacking the 2-(2-hydroxyethyloxy) group.
2-(2-Hydroxyethyloxy)acetaldehyde: An intermediate in the synthesis of 2-(2-Hydroxyethyloxy)acetohydrazide.
Ethylene Glycol: A precursor in the synthesis.
Uniqueness
This compound is unique due to the presence of both a hydrazide and a hydroxyethyloxy group, which confer distinct reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific molecular interactions, such as drug design and materials science.
Properties
IUPAC Name |
2-(2-hydroxyethoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c5-6-4(8)3-9-2-1-7/h7H,1-3,5H2,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBGRUGMCCCOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)NN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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